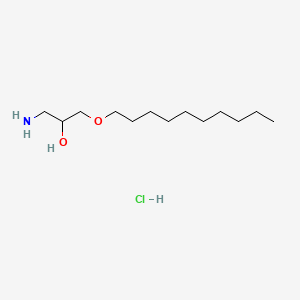

Decominol hydrochloride

Description

Decominol hydrochloride (IUPAC: 3-decyloxy-2-hydroxy-1-aminopropane hydrochloride), also known as Ster 4 or PVA44, is a quaternary ammonium compound with a molecular weight of 267.5 g/mol . It exhibits bactericidal activity at concentrations as low as 0.05% under standardized conditions (NF T 72-151), though efficacy diminishes in the presence of organic matter (e.g., albumin-yeast extract) or hard water, requiring 2.5- to 5-fold higher concentrations . It is soluble in water, ethanol, and chloroform but insoluble in hexane, making it suitable for use in cosmetic formulations (up to 0.5%) and industrial disinfection, particularly for sterilizing surfaces in food-processing environments . Notably, Decominol lacks fungicidal and sporicidal activity at tested concentrations (10%), limiting its scope to bacterial decontamination .

Properties

CAS No. |

60812-23-9 |

|---|---|

Molecular Formula |

C13H30ClNO2 |

Molecular Weight |

267.83 g/mol |

IUPAC Name |

1-amino-3-decoxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;/h13,15H,2-12,14H2,1H3;1H |

InChI Key |

JZGHZXCZUAJOSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCC(CN)O.Cl |

Canonical SMILES |

CCCCCCCCCCOCC(CN)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

60812-23-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decominol hydrochloride; 2-Propanol, 1-amino-3-(decyloxy)-, hydrochloride; UNII-76243FON6I. |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues

Dequalinium Chloride

- Structure : Bis-quaternary ammonium compound with dual hydrophobic chains.

- Molecular Weight : ~527.5 g/mol (estimated).

- Primary Use : Broad-spectrum antiseptic and disinfectant, effective against bacteria, fungi, and protozoa.

- Key Differences: Dequalinium chloride’s bis-ammonium structure enhances membrane disruption, enabling sporicidal activity at lower concentrations compared to Decominol . Used clinically for oral and vaginal infections, whereas Decominol is restricted to industrial/cosmetic applications.

Benzalkonium Chloride (Hypothetical Comparison*)

- Structure : Single quaternary ammonium with a benzyl group and alkyl chain (C12–C14).

- Primary Use : Hospital-grade disinfectant and preservative.

- Efficacy : Bactericidal at 0.01–0.1%, with fungicidal and virucidal activity .

- Key Differences: Broader antimicrobial spectrum than Decominol, including activity against enveloped viruses. Higher toxicity limits cosmetic use, unlike Decominol.

Functional Analogues in Disinfection

Ethanol, 2-Diethylamino-, Hydrochloride

- Structure: Tertiary amine hydrochloride with an ethanol backbone.

- Primary Use : Industrial solvent and intermediate in surfactant synthesis.

- Key Differences :

Amiloride Hydrochloride

- Structure : Pyrazine-carbonyl-guanidine derivative.

- Primary Use : Potassium-sparing diuretic (pharmaceutical).

- Key Differences: No significant disinfectant properties; highlights the diversity of hydrochloride salts in medical vs. industrial roles .

Comparative Data Table

Research Findings and Limitations

- Decominol’s Bactericidal Mechanism: The decyloxy chain disrupts bacterial membranes, while the hydrophilic ammonium group enhances solubility. This contrasts with bis-ammonium compounds like Dequalinium, which penetrate membranes more effectively .

- Safety Profile: Approved for cosmetic use at 0.5%, Decominol’s toxicity data remain sparse compared to extensively studied compounds like benzalkonium chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.